4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine
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Overview
Description
4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under acidic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a condensation reaction between the quinazoline core and 4-methyl-6-phenylpyrimidine-2-amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Interaction with DNA: It may intercalate into DNA, disrupting the replication and transcription processes.
Modulation of Signaling Pathways: The compound can modulate various cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based anticancer drug.
Afatinib: A quinazoline derivative with potent anticancer activity.
Uniqueness
4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
IUPAC Name |
4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c1-13-9-10-17-15(3)23-21(25-19(17)11-13)26-20-22-14(2)12-18(24-20)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUCJVKVIHOLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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